molecular formula C19H18N2O3 B7341402 N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

Número de catálogo B7341402
Peso molecular: 322.4 g/mol
Clave InChI: VDHOYADCUFVNFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide selectively inhibits SYK, a key mediator of BCR signaling. BCR signaling is essential for B cell survival, proliferation, and differentiation. Inhibition of SYK by this compound leads to disruption of BCR signaling, resulting in apoptosis of B cells and inhibition of tumor growth. This compound also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis of B cells in preclinical models of B cell malignancies. It also inhibits the production of cytokines and chemokines that are involved in inflammation and autoimmunity. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has several advantages for lab experiments. It is a selective inhibitor of SYK, which makes it a valuable tool for studying BCR signaling and its downstream effects. It has also shown efficacy in preclinical models of B cell malignancies and autoimmune diseases, which makes it a promising candidate for further development. However, this compound has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in future studies.

Direcciones Futuras

There are several future directions for the development of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide. First, clinical trials are needed to evaluate its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Second, combination therapy with other targeted agents, such as BTK inhibitors and PI3K inhibitors, could enhance the therapeutic efficacy of this compound. Third, biomarker studies are needed to identify patient populations that are most likely to respond to this compound. Fourth, studies are needed to evaluate the potential of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the chemical structure of this compound could lead to the development of more potent and selective SYK inhibitors.

Métodos De Síntesis

The synthesis of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of the cyclobutane ring, the furo[3,2-c]pyridine ring, and the amide bond. The final product is obtained in high yield and purity through column chromatography.

Aplicaciones Científicas De Investigación

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling, induce apoptosis, and inhibit tumor growth. This compound has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoantibody production.

Propiedades

IUPAC Name

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-15-4-2-3-12(11-15)13-9-14(10-13)21-19(22)18-16-6-8-24-17(16)5-7-20-18/h2-8,11,13-14H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOYADCUFVNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.